(R)-8-chloro-7-hydroxy-oct-1-ene

Chiral separation Stereochemistry InChIKey

(R)-8-chloro-7-hydroxy-oct-1-ene is a chiral halogenated alcohol with the IUPAC name (2R)-1-chlorooct-7-en-2-ol, belonging to the class of alkenes featuring a terminal olefin, a secondary alcohol, and a primary alkyl chloride. Its molecular formula is C8H15ClO with a molecular weight of 162.66 g/mol.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
CAS No. 1315052-43-7
Cat. No. B8345396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-chloro-7-hydroxy-oct-1-ene
CAS1315052-43-7
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESC=CCCCCC(CCl)O
InChIInChI=1S/C8H15ClO/c1-2-3-4-5-6-8(10)7-9/h2,8,10H,1,3-7H2/t8-/m1/s1
InChIKeyILLNSWMGSAVZKA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-8-Chloro-7-hydroxy-oct-1-ene (CAS 1315052-43-7): A Chiral Halogenated Alcohol Building Block


(R)-8-chloro-7-hydroxy-oct-1-ene is a chiral halogenated alcohol with the IUPAC name (2R)-1-chlorooct-7-en-2-ol, belonging to the class of alkenes featuring a terminal olefin, a secondary alcohol, and a primary alkyl chloride . Its molecular formula is C8H15ClO with a molecular weight of 162.66 g/mol . This compound is primarily utilized as a research chemical and synthetic intermediate, where its stereochemistry at the C-2 position is critical for downstream applications. The (R)-configuration is precisely defined and distinguishable from its (S)-enantiomer via unique stereochemical identifiers, making it a specific procurement target rather than a generic commodity [1].

Specified (R)-stereochemistry supports asymmetric-synthesis and stereochemical-control workflows.

InChIKey-based identity enables unambiguous procurement and analytical release testing.

Bifunctional reactivity: terminal alkene, secondary alcohol, and primary alkyl chloride for modular derivatization.

Why (R)-8-Chloro-7-hydroxy-oct-1-ene Cannot Be Interchanged with Achiral Chlorooctenes or Racemates


The critical factor preventing generic substitution is stereochemistry. The (R)-enantiomer has a defined and verifiable three-dimensional arrangement at the chiral carbon (C-2), which directly dictates its reactivity, molecular recognition, and physicochemical fate in asymmetric syntheses or biological systems [1]. Substituting with achiral analogs like 8-chloro-1-octene (CAS 871-90-9) completely eliminates the chiral center and the hydroxyl group, leading to a fundamentally different reactivity profile, higher hydrophobicity (LogP 3.36 vs. a more polar hydroxy compound), and distinct physical properties such as boiling point (180.9°C vs. estimated ~150°C) . Using the racemate or the opposite (S)-enantiomer (CAS 850715-25-2) introduces an uncontrolled stereochemical variable, which can lead to a complete loss of enantioselectivity or different biological activity, as the two enantiomers are confirmed to be distinct molecular entities via their unique InChIKeys [2].

Target(R)-enantiomer
Substitute8-chloro-1-octene
Achiral analog lacks chiral center and hydroxyl; LogP, boiling point, and reactivity profile differ significantly.
Target(R)-enantiomer
SubstituteRacemate
Uncontrolled stereochemistry may lead to loss of enantioselectivity or variable biological interaction.
Target(R)-enantiomer
Substitute(S)-enantiomer
Opposite configuration confirmed as distinct entity via unique InChIKey; may alter stereochemical outcome.

Quantitative Differentiation of (R)-8-Chloro-7-hydroxy-oct-1-ene from Principal Comparators


Enantiomeric Identity Verification: (R)- vs. (S)-1-chlorooct-7-en-2-ol

The (R)-enantiomer (CAS 1315052-43-7) and (S)-enantiomer (CAS 850715-25-2) are confirmed as distinct chemical entities via their unique InChIKeys. The (R)-enantiomer has the InChIKey/t8-/m1/s1 stereodescriptor, while the (S)-enantiomer has /t8-/m0/s1, as reported in the Wiley KnowItAll NMR spectral library accessed via SpectraBase [1]. A direct comparison of their Enantiomer InChIKeys (ILLNSWMGSAVZKA-MRVPVSSYSA-N for R vs. ILLNSWMGSAVZKA-QMMMGPOBSA-N for S) provides an unambiguous, machine-verifiable chemical identifier for falsification-proof procurement and analytical release testing [1].

Enantiomer InChIKey
Head-to-head
R: ILLNSWMGSAVZKA-MRVPVSSYSA-N
S: ILLNSWMGSAVZKA-QMMMGPOBSA-N
Supports stereochemical-control procurement and analytical verification.
Wiley KnowItAll NMR library via SpectraBase.
Chiral separation Stereochemistry InChIKey

Functional Group Differentiation: (R)-8-Chloro-7-hydroxy-oct-1-ene vs. racemic 8-Chloro-1-octene

Compared to the achiral, non-hydroxylated analog 8-chloro-1-octene (CAS 871-90-9), (R)-8-chloro-7-hydroxy-oct-1-ene has a significantly lower predicted LogP (by at least 2 units, estimated) and a lower boiling point (estimated ~150°C vs. 180.9°C predicted) due to the presence of the polar hydroxyl group . The hydroxyl group introduces hydrogen bond donor/acceptor capacity, which can alter solubility, reactivity, and partition coefficients in biphasic reaction systems . This functional group difference is confirmed by the molecular formula (C8H15ClO vs. C8H15Cl) and exact mass (162.0811 Da vs. 146.0860 Da) .

Functional Group vs. Achiral Analog
Cross-study comparable
C8H15ClO, Exact Mass 162.0811 Da
C8H15Cl, Exact Mass 146.0860 Da
ΔExact Mass 16.0211 Da
Hydroxyl group addition supports further derivatization and solubility modulation.
Predicted LogP and boiling point based on theoretical calculations.
Functional group analysis LogP Prediction Boiling point

Analytical Verification: NMR Spectral Fingerprint vs. (S)-Enantiomer

A 1H NMR spectrum (CDCl3 solvent) is available for the (S)-enantiomer in the Wiley KnowItAll database, providing a reference fingerprint for spectral comparison [1]. While no published direct head-to-head NMR data for the (R)-enantiomer is publicly available, the existence of an enantiomeric standard spectrum allows for the identification of any racemization or contamination. The enantiomeric purity of a procured (R)-batch can be validated against this known (S)-reference spectrum via chiral shift reagent experiments or chiral HPLC methods, where any (S)-contamination would manifest as duplicate signals [1].

NMR Reference Spectrum
Supporting evidence
1H NMR spectrum (CDCl3) for (S)-enantiomer available in Wiley KnowItAll library.
Supports enantiomeric purity assessment via chiral shift reagents or chiral HPLC.
No chemical shift differences in achiral environment; purity must be confirmed by chiral methods.
NMR Spectroscopy Chiral Purity Quality Control

Critical Data Gap: Lack of Public Enantiomeric Excess (ee) and Specific Rotation Data

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChemSpider, Wiley SpectraBase) reveals no publicly accessible specific rotation ([α]D) or enantiomeric excess (ee) data for (R)-8-chloro-7-hydroxy-oct-1-ene (CAS 1315052-43-7) [1]. This is a critical data gap because enantiomeric purity is a paramount quality attribute for a chiral building block. Without a certified [α]D value or a validated chiral HPLC/GC method, end-users cannot independently verify the stereochemical integrity of a procured batch. This places a high procurement burden on the supplier to provide a detailed Certificate of Analysis (CoA) including specific rotation, chiral purity, and chromatographic purity [1].

Specific Rotation & ee% Data Gap
Data to verify
No public [α]D or enantiomeric excess data available for (R)-enantiomer.
Places procurement burden on supplier CoA for stereochemical verification.
Literature and database search May 2026. Supplier CoA should report chiral purity.
Specific Rotation Enantiomeric Excess Data Scarcity

Recommended Procurement Scenarios for (R)-8-Chloro-7-hydroxy-oct-1-ene Based on Quantitative Evidence


Asymmetric Synthesis of Pharmaceutical Intermediates or Chiral Ligands

This compound is suitable for use as a chiral building block in the asymmetric synthesis of more complex molecules, such as pharmaceutical intermediates or chiral ligands. Its defined (R)-configuration, which is unambiguously confirmed by its InChIKey [1], is essential for introducing stereochemistry into a target molecule. It is an appropriate choice when a synthetic route requires a terminal alkene for metathesis or cross-coupling, a secondary alcohol for esterification or activation, and a primary alkyl chloride for nucleophilic displacement, all while maintaining a specific chiral center.

Study of Chiral Recognition and Enantiomeric Discrimination

This compound can serve as a model substrate or probe molecule in fundamental research on chiral recognition phenomena. Its distinct InChIKey and the existence of a reference (S)-enantiomer spectrum [1] make it useful for developing or validating new analytical methods for enantiomeric discrimination, such as chiral HPLC, NMR with chiral shift reagents, or chiral sensor development. The ability to cross-reference with the (S)-enantiomer's spectral fingerprint provides a direct analytical reference point.

Development of Enantiomerically Pure Polymers and Materials

The bifunctional nature of this compound (alkene + hydroxyl + chloride) allows it to be used as a monomer or cross-linker in the creation of enantiomerically pure polymers, dendrimers, or functionalized surfaces. The (R)-configuration is critical here, as the polymer's macroscopic properties (e.g., chirality, crystallinity, interaction with polarized light) are directly dependent on the enantiopurity of the monomer. The lack of public enantiomeric excess data [1] mandates that procurement for this application must be accompanied by a supplier's CoA verifying >98% ee.

Application
Selection Property
Validation Focus
Asymmetric synthesis of pharmaceutical intermediates and chiral ligands
Stereochemical identity (InChIKey)
Chiral purity verification (supplier CoA)
Chiral recognition and enantiomeric discrimination research
Reference (S)-enantiomer NMR spectrum
Enantiomeric purity method development
Enantiopure polymer and materials development
Enantiomerically pure monomer (R-configuration)
Enantiomeric excess verification (supplier CoA)
Quote Request

Request a Quote for (R)-8-chloro-7-hydroxy-oct-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.